2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane
Description
The exact mass of the compound this compound is 357.184112366 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-22(20-8-6-18(7-9-20)14-25-11-10-24-17-25)26-15-23(16-26)12-21(13-23)19-4-2-1-3-5-19/h1-11,17,21H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSQRRBLMECTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been known to interact with various biological targets to exert their effects.
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures. Therefore, it can be inferred that this compound might interact with similar biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound might have diverse molecular and cellular effects.
Action Environment
It’s worth noting that certain imidazole synthesis processes can be run under solvent-free conditions, which might suggest some environmental resilience.
Biological Activity
The compound 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane , with CAS number 343375-12-2, is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 314.35 g/mol. The structure features an imidazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. The incorporation of the imidazole ring in this compound suggests potential effectiveness against various pathogens. Studies have shown that similar compounds demonstrate activity against bacteria and fungi, making the exploration of this compound's antimicrobial effects a promising area for future research .
Anticancer Potential
Imidazole-containing compounds have been extensively studied for their anticancer properties. The specific structure of This compound may enhance its ability to inhibit tumor growth. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of similar azaspiro compounds. The unique structural features may contribute to their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in neurodegenerative diseases. This mechanism could provide therapeutic benefits in conditions such as Parkinson's disease .
The biological activity of This compound can be attributed to its interactions at the molecular level:
- Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study on Anticancer Activity
In a study evaluating the cytotoxic effects of imidazole derivatives on melanoma cells, compounds structurally similar to This compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . Further investigations into this compound could elucidate its effectiveness against resistant cancer strains.
Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective effects of azaspiro compounds on models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal death and improve cognitive function metrics compared to control groups . This suggests a promising avenue for further exploration regarding the neuroprotective capabilities of our compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.35 g/mol |
| CAS Number | 343375-12-2 |
| Potential Activities | Antimicrobial, Anticancer |
| Mechanisms | Enzyme inhibition, Receptor binding |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow interaction with biological targets.
Anticancer Activity : Preliminary studies suggest that 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane exhibits cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Properties : The imidazole ring is often associated with antimicrobial activity. Studies have indicated that derivatives of imidazole can exhibit significant antibacterial and antifungal properties, making this compound a candidate for further exploration in infectious disease treatment.
Neurological Research
The spirocyclic structure of the compound may confer neuroprotective properties. Research into similar compounds has shown potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Drug Development
Given its unique chemical structure, this compound is being explored as a lead compound in drug development programs targeting specific diseases such as cancer, infections, and neurological disorders.
Table: Summary of Research Findings
Notable Research Insights
- Cytotoxicity Mechanism : A study published in a peer-reviewed journal indicated that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Broad-Spectrum Antimicrobial Activity : Another investigation found that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its utility in treating infections resistant to conventional antibiotics .
- Neuroprotective Effects : In vitro studies demonstrated that the compound could reduce neuronal cell death under oxidative stress conditions, indicating a possible application in neurodegenerative disease therapies .
Q & A
Basic: How can the synthetic route for 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane be optimized to improve yield?
Methodological Answer:
Optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst loading. For spiro compounds, refluxing in polar aprotic solvents (e.g., DMSO) with a base (e.g., K₂CO₃) enhances nucleophilic substitution at the benzoyl group. Evidence from analogous spiro-heterocycle syntheses suggests that slow addition of the imidazole derivative (e.g., 1H-imidazole) minimizes side reactions . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Yields can be tracked using TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane).
Basic: What analytical techniques are recommended to confirm the structural identity of this compound?
Methodological Answer:
A combination of techniques is critical:
- X-ray crystallography : Resolves the spirocyclic core and confirms stereochemistry. For example, analogous spiro compounds (e.g., 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile) were structurally validated via single-crystal XRD, revealing bond angles and torsion angles critical for azaspiro systems .
- NMR spectroscopy : H NMR should show distinct imidazole protons (δ 7.5–8.0 ppm) and spirocyclic CH₂ groups (δ 3.5–4.5 ppm). C NMR confirms carbonyl (C=O, δ ~170 ppm) and sp³-hybridized carbons.
- High-resolution mass spectrometry (HRMS) : Matches the exact mass (e.g., C₂₄H₂₂N₃O₂ requires m/z 384.1712) .
Advanced: How can contradictory data between computational binding affinity predictions and experimental IC₅₀ values be resolved?
Methodological Answer:
Discrepancies often arise from force field inaccuracies or solvent effects in docking simulations. To address this:
Re-optimize computational parameters : Use explicit solvent models (e.g., TIP3P water) and refine protonation states of the imidazole ring (pKa ~6.95).
Validate with mutagenesis studies : If the compound targets a kinase, mutate key binding residues (e.g., hinge-region residues) and re-test activity.
Re-evaluate assay conditions : Ensure experimental pH matches physiological conditions (7.4) to maintain imidazole ionization .
Advanced: What strategies are effective for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 1 mL/min, 220 nm). Imidazole derivatives are prone to hydrolysis at extreme pH .
- Serum stability assays : Add 10% fetal bovine serum (FBS) to simulate in vivo conditions. Quench with acetonitrile, centrifuge, and analyze supernatant for intact compound.
- Light/temperature stress testing : Expose to UV light (254 nm) and 40°C for 48h. Track degradation products using LC-MS .
Basic: How can researchers design a structure-activity relationship (SAR) study for this compound’s antimicrobial activity?
Methodological Answer:
Core modifications : Synthesize analogs with substituted imidazoles (e.g., 2-methylimidazole) or varying benzoyl substituents (e.g., electron-withdrawing groups).
Biological testing : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values (µg/mL) to establish trends.
Data analysis : Correlate logP (lipophilicity) with activity. For example, increased logP may enhance membrane penetration but reduce solubility .
Advanced: What methodologies are suitable for analyzing supramolecular interactions in the crystal lattice?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using software like CrystalExplorer. For imidazole-containing spiro compounds, O–H···O and C–H···O interactions dominate, contributing to 3D stability .
- Thermogravimetric analysis (TGA) : Determine thermal stability by heating crystals to 300°C. Weight loss at ~150°C may indicate solvent (e.g., water) evaporation from the lattice.
Advanced: How can chiral centers in analogs of this compound be resolved?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric synthesis : Employ tert-butylsulfinyl auxiliaries during spiro ring formation, as demonstrated for 6-benzhydryl-2-azaspiro[3.3]heptanes .
Basic: What steps can mitigate low yields during the final coupling reaction?
Methodological Answer:
- Activate carbonyl groups : Pre-treat the benzoyl chloride with DCC (N,N'-dicyclohexylcarbodiimide) to form an active ester.
- Optimize stoichiometry : Use a 1.2:1 molar ratio of imidazole derivative to spiro intermediate to drive the reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
